molecular formula C11H9IN2O2 B8732394 Ethyl 6-iodoquinoxaline-2-carboxylate CAS No. 1005029-84-4

Ethyl 6-iodoquinoxaline-2-carboxylate

Cat. No. B8732394
M. Wt: 328.11 g/mol
InChI Key: LGFIMNNTQAAIEW-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

To a mixture of compound 8 (1.37 g, 6.31 mmol) in a 50% aqueous fluoroboric acid solution (10 mL), at 0° C., was added dropwise, a solution of sodium nitrite (480 mg, 6.96 mmol) in water (3 mL). The reaction mixture was stirred for an additional hour at 0° C. and a solution of potassium iodide (1.57 g, 9.46 mmol) in water (5 mL) was added. The reaction was stirred at 0° C. for 1 h and then warmed at 50° C. until no more gas evolution was observed (1 h). After cooling to room temperature, the mixture was basified with a saturated aqueous sodium carbonate solution (60 mL) and extracted with dichloromethane (3×40 mL). The combined organic layers were washed with a 5% aqueous sodium bisulfite solution (2×30 mL), dried on magnesium sulfate, filtered and concentrated under vacuum. The crude product was purified by chromatography (Al2O3, CH2Cl2) to give compound 9 (0.68 g, 2.07 mmol) as a yellow solid. Yield 33%; Rf (Al2O3, CH2Cl2) 0.80; mp 160-162° C.; IR (KBr) ν 1103, 1151, 1230, 1237, 1717 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.51 (t, 3H, J=7 Hz), 4.59 (q, 2H, J=7 Hz), 7.99 (d, 1H, J=9 Hz), 8.10 (dd, 1H, J=2.9 Hz), 8.62 (d, 1H, J=2 Hz), 9.51 (s, 1H); MS m/z 328 (M+, 19), 284 (43), 256 (100), 128 (29), 101 (50), 75 (30).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
33%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[N:5]2.F[B-](F)(F)F.[H+].N([O-])=O.[Na+].[I-:27].[K+].C(=O)([O-])[O-].[Na+].[Na+]>O>[I:27][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[N:5]2 |f:1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
NC=1C=C2N=CC(=NC2=CC1)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Two
Name
Quantity
480 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
1.57 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
at 0° C., was added dropwise
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed at 50° C. until no more gas evolution
CUSTOM
Type
CUSTOM
Details
(1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a 5% aqueous sodium bisulfite solution (2×30 mL)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (Al2O3, CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2N=CC(=NC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.07 mmol
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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